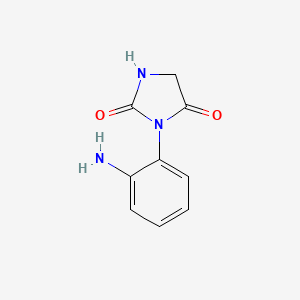
9-(azetidin-3-ylmethyl)-9H-purin-6-amine hydrochloride
Übersicht
Beschreibung
Azetidine derivatives are a class of compounds that have been studied for their potential applications in various fields . They are characterized by a four-membered ring containing one nitrogen atom .
Synthesis Analysis
The synthesis of azetidine derivatives often involves reactions such as the aza-Michael addition . For example, the starting (N-Boc-azetidin-3-ylidene)acetate can be obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .
Molecular Structure Analysis
The molecular structure of azetidine derivatives can vary greatly depending on the specific compound. For example, the compound “Benzyl azetidin-3-yl (methyl)carbamate hydrochloride” has a molecular weight of 256.73 .
Chemical Reactions Analysis
Azetidine derivatives can undergo a variety of chemical reactions. For instance, the compound “tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride” was involved in a reaction where the intermediate was treated with 1-chloroethylchloro formate .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modifications
9-Aryl-9H-purin-6-amines are synthesized using mixtures of phosphorus pentoxide, triethylamine hydrochloride, and sterically hindered arylamines, demonstrating the chemical versatility of purine compounds in organic synthesis (El-bayouki, Nielsen, & Pedersen, 1985). Similarly, 9-((1-(substituted-benzyl)piperidin-4-yl)-2-chloro-9H-purin-6-amine derivatives showcase the potential of purine bases in the design of molecules with specific biological activities (Kang, Song, Zhan, Zhang, & Xinyong, 2013).
Bioactive Compound Development
Research into azetidines, including derivatives like 9-(azetidin-3-ylmethyl)-9H-purin-6-amine hydrochloride, has focused on their synthesis from acyclic precursors and their transformation into other heterocycles, highlighting their potential as scaffolds for developing new bioactive compounds (Singh, D’hooghe, & Kimpe, 2008). These compounds are noted for their stability and reactivity, offering pathways to new classes of pharmaceuticals and biochemical tools.
Antimicrobial and Anticancer Activities
Newly synthesized purine derivatives, including those similar to this compound, have been evaluated for their antimicrobial activity, underscoring the therapeutic potential of purine modifications (Govori, 2017). Additionally, thiazolidinone and azetidinone analogues based on purine scaffolds have shown promise against multidrug-resistant strains and cancer cell lines, indicating the broad applicability of these compounds in addressing current medical challenges (Hussein et al., 2020).
Agricultural Applications
Purine derivatives have been explored for their plant-growth regulating properties, suggesting potential agricultural applications for compounds like this compound. These studies aim to develop new agents that can modulate plant growth and productivity, offering tools for crop management and enhancement (El-Bayouki, Basyouni, & Tohamy, 2013).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of action
The compound “9-(azetidin-3-ylmethyl)-9H-purin-6-amine hydrochloride” contains a purine ring, which is a key component of many biological molecules, including DNA, RNA, and ATP. Therefore, it’s possible that this compound might interact with enzymes or receptors that recognize or bind to purine molecules .
Mode of action
The azetidine ring in “this compound” could potentially interact with its targets through a variety of mechanisms, such as hydrogen bonding, ionic interactions, or hydrophobic interactions .
Biochemical pathways
Given the presence of a purine ring, “this compound” might potentially affect pathways related to purine metabolism or signaling .
Result of action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. These effects could range from changes in enzyme activity to alterations in signal transduction pathways .
Biochemische Analyse
Biochemical Properties
9-(azetidin-3-ylmethyl)-9H-purin-6-amine hydrochloride plays a significant role in biochemical reactions, particularly those involving nucleic acids and proteins. This compound interacts with several enzymes, including kinases and polymerases, which are crucial for DNA replication and repair. The interaction with these enzymes is primarily through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance catalytic efficiency. Additionally, this compound has been shown to bind to specific proteins involved in signal transduction pathways, thereby modulating their activity and influencing downstream cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound can induce apoptosis by activating pro-apoptotic signaling cascades and inhibiting survival pathways . Furthermore, this compound affects gene expression by modulating transcription factors and epigenetic regulators, leading to changes in the expression of genes involved in cell cycle regulation and metabolic processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, including enzymes and receptors, through non-covalent interactions such as hydrogen bonds, van der Waals forces, and hydrophobic interactions. These binding interactions can result in enzyme inhibition or activation, depending on the target enzyme. Additionally, this compound can influence gene expression by interacting with transcription factors and chromatin-modifying enzymes, thereby altering the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. This compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation or inhibition of specific signaling pathways and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively modulate biochemical pathways without causing significant toxicity. At higher doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical and cellular responses without inducing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites. Additionally, this compound can influence metabolic pathways by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with DNA and nuclear proteins to modulate gene expression. Alternatively, it may accumulate in the mitochondria, affecting mitochondrial function and cellular energy metabolism .
Eigenschaften
IUPAC Name |
9-(azetidin-3-ylmethyl)purin-6-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6.ClH/c10-8-7-9(13-4-12-8)15(5-14-7)3-6-1-11-2-6;/h4-6,11H,1-3H2,(H2,10,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDMVVKDDDRYCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CN2C=NC3=C(N=CN=C32)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1864059-40-4 | |
| Record name | 9H-Purin-6-amine, 9-(3-azetidinylmethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1864059-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[4-(hydroxymethyl)-1-methylpiperidin-4-yl]carbamate](/img/structure/B1446723.png)
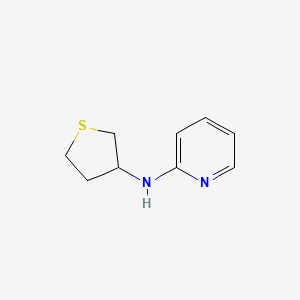
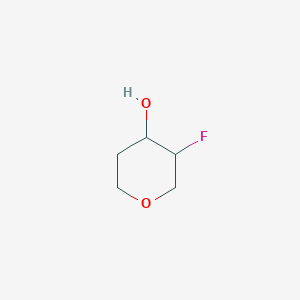
![5-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1446728.png)
![3-(2-aminoethyl)-6-chlorobenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B1446729.png)
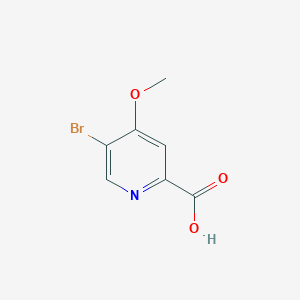

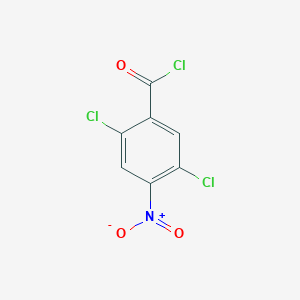
![5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-sulfonyl chloride](/img/structure/B1446738.png)
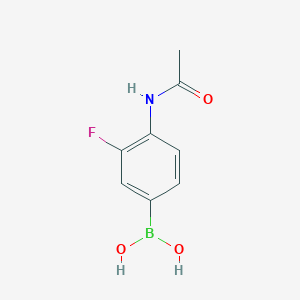
![Methyl benzo[c][1,2,5]oxadiazole-4-carboxylate](/img/structure/B1446740.png)
